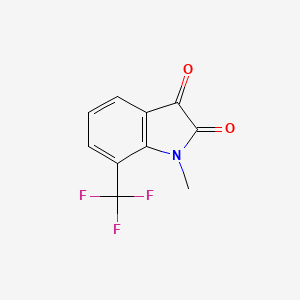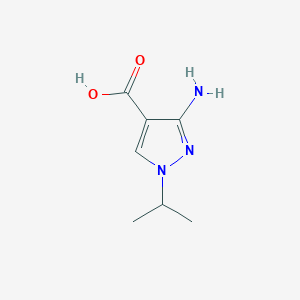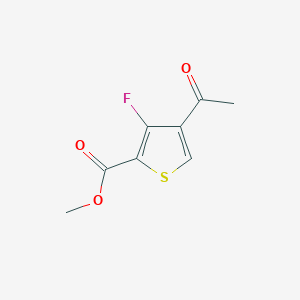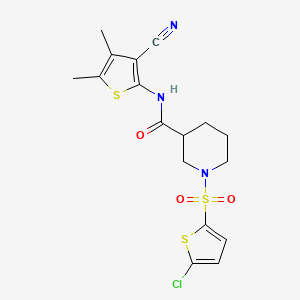
1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione" is a derivative of indole-2,3-dione, which is a versatile molecule used in the synthesis of various heterocyclic compounds for drug preparation. Indole-2,3-dione derivatives have shown a range of bioactivities, including antimicrobial and anticorrosion properties .
Synthesis Analysis
The synthesis of related indole-2,3-dione derivatives involves condensation reactions and strategic synthesis methods. For instance, the synthesis of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivatives was achieved through condensation with thiosemicarbazide, followed by spectral data and elemental analysis confirmation . Similarly, difluoromethylated indol-2-ones were synthesized using direct fluorination with diethylaminosulfur trifluoride, indicating a facile pathway for constructing such compounds .
Molecular Structure Analysis
The molecular structure of indole-2,3-dione derivatives can be complex, with the possibility of different isomers. For example, the molecular structure of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] was confirmed by analytical and spectral data, including NMR and X-ray single crystal diffraction analysis, which distinguished between the E- and Z-isomers of the compound .
Chemical Reactions Analysis
Indole-2,3-dione derivatives can participate in various chemical reactions. The QSAR study of some derivatives as anti-tubercular agents demonstrated a linear relationship between molecular descriptors and inhibitory activity, indicating that the molecular structure plays a significant role in the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-2,3-dione derivatives are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the bioactivity of these molecules, as seen in the potent inhibition of M. tuberculosis growth by certain derivatives . Additionally, the presence of electronegative groups and aromatic rings contributes to the anticorrosion properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- Molecular and Crystal Structure: A study by Karalı (2021) focused on determining the molecular structure and isomers of a related compound, 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione, revealing its molecular interactions and crystal structure through NMR spectroscopy and X-ray single crystal diffraction analysis (Karalı, 2021).
Synthesis and Derivative Studies
- Synthesis and Antituberculosis Activity: Güzel et al. (2008) synthesized derivatives of 1-methyl-5-methyl/trifluoromethoxy-1H-indole-2,3-dione and tested them for antituberculosis activity, demonstrating the compound's potential in medical research (Güzel, Karalı, & Salman, 2008).
- Benzo[f]indole-4,9-Dione Derivatives Synthesis: Nadji-Boukrouche et al. (2015) conducted a study on the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives, exploring new methods in organic chemistry (Nadji-Boukrouche, On, Khoumeri, Terme, & Vanelle, 2015).
Biological and Pharmacological Properties
- Antimicrobial Activity: A study by Ramadan, Rasheed, & El Ashry (2019) explored the synthesis of derivatives linked to 1H-indole-2,3-dione, evaluating their antimicrobial activity, thereby contributing to the understanding of its potential pharmacological uses (Ramadan, Rasheed, & El Ashry, 2019).
- QSAR Study for Anti-Tubercular Agents: Shahlaei, Fassihi, & Nezami (2009) discovered quantitative relationships between the molecular structure of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives and their anti-tubercular activity, contributing to drug design research (Shahlaei, Fassihi, & Nezami, 2009).
Chemosensor Development
- Selective Optical Chemosensors: Fahmi et al. (2019) reported that 1H-indole-2,3-dione exhibits high sensing capability for Fe3+ ions, demonstrating its potential use in developing chemosensors (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Zukünftige Richtungen
Future research on this compound could involve studying its reactivity and potential applications, particularly in the field of medicinal chemistry. The trifluoromethyl group is often used in drug design, so this compound could potentially serve as a useful building block in the synthesis of new pharmaceuticals .
Eigenschaften
IUPAC Name |
1-methyl-7-(trifluoromethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXOXOOOXCOXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C(F)(F)F)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)
![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)

![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)
![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

